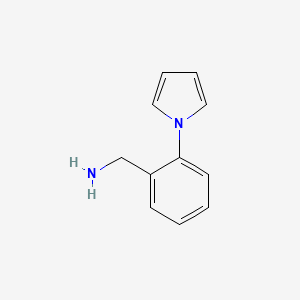

2-(1-Pyrrolyl)benzylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-pyrrol-1-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-10-5-1-2-6-11(10)13-7-3-4-8-13/h1-8H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDYBXDAGIQWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20959925 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39116-24-0, 39243-88-4 | |

| Record name | 1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20959925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Pyrrolyl)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-(1-Pyrrolyl)benzylamine is a unique bifunctional molecule that incorporates both a pyrrole and a benzylamine moiety. This strategic combination of two pharmacologically significant scaffolds makes it a valuable building block in medicinal chemistry and organic synthesis. The pyrrole ring is a core component of numerous natural products and pharmaceuticals, while the benzylamine structure is prevalent in a wide array of bioactive compounds.[1] This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, reactivity, and potential applications of this compound, offering a technical resource for researchers engaged in drug discovery and chemical synthesis.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is paramount for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂ | [2] |

| Molecular Weight | 172.23 g/mol | [2] |

| CAS Number | 39116-24-0 | [2] |

| Appearance | Solid | Sigma-Aldrich |

| Melting Point | 156 °C | ChemicalBook |

| Boiling Point | 317.2 °C at 760 mmHg | ChemicalBook |

| XlogP (predicted) | 1.2 | [2][3] |

| InChIKey | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [2][3] |

Proposed Synthesis and Mechanistic Insights

While a specific, detailed synthesis of this compound is not extensively documented in readily available literature, a highly plausible and efficient route can be designed based on the well-established Paal-Knorr pyrrole synthesis. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine. In this proposed protocol, 2-aminobenzylamine would react with 2,5-dimethoxytetrahydrofuran, a common precursor to succinaldehyde, under acidic conditions.

Reaction Scheme:

Caption: Proposed Paal-Knorr synthesis of this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzylamine (1 equivalent).

-

Solvent and Reagents: Dissolve the starting material in a suitable solvent, such as ethanol or glacial acetic acid. Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Acid Catalysis: If using a neutral solvent like ethanol, add a catalytic amount of a protic acid (e.g., glacial acetic acid or a few drops of concentrated HCl) to facilitate the hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde and to catalyze the subsequent condensation.

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is dictated by the interplay of its constituent functional groups: the aromatic pyrrole ring and the primary benzylic amine.

-

Pyrrole Moiety: The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the nitrogen lone pair's delocalization into the ring reduces its basicity.

-

Benzylamine Moiety: The primary amine group is basic and nucleophilic, readily undergoing reactions typical of amines, such as acylation, alkylation, and Schiff base formation. The benzylic position of the methylene group is also susceptible to oxidation.

The spatial proximity of these two functional groups can lead to intramolecular reactions, offering a pathway to complex heterocyclic systems. For instance, under certain conditions, the amine could potentially react with an activated pyrrole ring.

Applications in Medicinal Chemistry and Organic Synthesis

The true value of this compound lies in its potential as a versatile scaffold for the synthesis of more complex molecules with diverse biological activities. The broader class of benzylamine-scaffolded pyrroles has garnered significant interest in drug discovery.[1]

-

Building Block for Fused Heterocycles: This compound is an ideal starting material for the synthesis of fused polycyclic aromatic systems containing nitrogen. For example, it can be utilized in multi-component reactions to generate novel diazepine derivatives.[1]

-

Pictet-Spengler-Type Reactions: It can serve as a reactant in Pictet-Spengler-type reactions for the synthesis of iminosugar benzopiperazine pyrrole alkaloids.[1]

-

Analogue Synthesis for Drug Discovery: The structural similarity to other biologically active molecules, such as 2-(1H-pyrazol-1-yl)benzylamine derivatives which have shown antimicrobial properties, suggests that this compound could be a valuable template for the development of new therapeutic agents.[1]

Caption: Synthetic utility of this compound in generating complex molecules.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl and pyrrole rings, a singlet for the benzylic methylene protons, and a broad singlet for the amine protons. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl and pyrrole rings, as well as the benzylic methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to:

-

N-H stretching of the primary amine (typically two bands in the region of 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic rings and the methylene group.

-

C=C stretching of the aromatic rings.

-

C-N stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. PubChem lists major peaks at m/z values of 155, 154, and 104, which can be correlated with the fragmentation of the parent molecule.[2]

Safety and Toxicology

Based on available safety data, this compound is classified as causing skin irritation and may cause respiratory irritation.[2] It is also harmful if swallowed or in contact with skin, and can cause serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant untapped potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a pyrrole and a benzylamine moiety provides a versatile platform for the construction of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic strategy, and its potential applications, serving as a valuable resource for researchers looking to leverage this compound in their work. Further exploration of its reactivity and biological profile is warranted and promises to yield exciting discoveries.

References

An In-depth Technical Guide to 2-(1-Pyrrolyl)benzylamine (CAS: 39116-24-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Pyrrolyl)benzylamine, a bifunctional molecule incorporating both a pyrrole and a benzylamine moiety. While this specific compound is not extensively documented in peer-reviewed literature, this guide synthesizes available data on its chemical properties, outlines a plausible synthetic pathway based on established chemical transformations of analogous compounds, and discusses its potential applications in medicinal chemistry and materials science by examining the known activities of its constituent chemical scaffolds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential utility of this and related compounds.

Introduction and Molecular Overview

This compound, with the CAS number 39116-24-0, is an organic compound featuring a pyrrole ring linked to a benzylamine group at the ortho position.[1][2] The integration of these two pharmacologically and synthetically significant fragments suggests a potential for diverse chemical reactivity and biological activity.

The pyrrole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and pharmaceuticals, known for a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The benzylamine scaffold is also a common feature in medicinal chemistry, contributing to the molecular architecture of various therapeutic agents.[5] The ortho-substitution pattern of this compound creates a unique spatial arrangement of the pyrrole and aminomethyl groups, which could influence its binding to biological targets and its utility as a precursor in the synthesis of more complex heterocyclic systems.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 39116-24-0 | [2] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |

| Molecular Weight | 172.23 g/mol | [1][2] |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [1] |

| Melting Point | 156 °C | [6] |

| Boiling Point | 317.2 °C at 760 mmHg | [6] |

| Form | Solid | |

| Computed XLogP3 | 1.2 | [1] |

Proposed Synthetic Pathway

Step 1: Synthesis of 2-(1H-Pyrrol-1-yl)benzonitrile (Intermediate)

The formation of the pyrrole ring on the primary amine of 2-aminobenzonitrile can be achieved via the Clauson-Kaas reaction. This well-established method involves the reaction of a primary amine with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.

Causality of Experimental Choices: The Clauson-Kaas reaction is a robust and widely used method for the synthesis of N-substituted pyrroles from primary amines. The choice of 2,5-dimethoxytetrahydrofuran as the 1,4-dicarbonyl surrogate is due to its stability and commercial availability. Acetic acid is a common and effective catalyst for this transformation, providing the necessary acidic environment for the cyclization to occur.

Exemplar Protocol (based on an analogous synthesis): A protocol for a similar compound, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, has been reported and can be adapted.[7]

Experimental Protocol:

-

To a solution of 2-aminobenzonitrile in glacial acetic acid, add 2,5-dimethoxytetrahydrofuran.

-

Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice water and collect the resulting precipitate by filtration.

-

Wash the solid with water until the filtrate is neutral.

-

Dry the crude product, which can be further purified by recrystallization or column chromatography.

Step 2: Reduction of 2-(1H-Pyrrol-1-yl)benzonitrile to this compound

The final step in the proposed synthesis is the reduction of the nitrile group of 2-(1H-pyrrol-1-yl)benzonitrile to the corresponding primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of effecting this transformation.

Causality of Experimental Choices: Lithium aluminum hydride is a potent nucleophilic reducing agent that readily reduces nitriles to primary amines. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction. The workup procedure with sequential addition of water and sodium hydroxide solution is a standard method to quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating the isolation of the amine product.

General Experimental Protocol for Nitrile Reduction:

-

To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of 2-(1H-pyrrol-1-yl)benzonitrile in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture through a pad of celite, washing the filter cake with THF or ethyl acetate.

-

Combine the organic filtrates and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Chemical Characterization

A thorough characterization of this compound is essential to confirm its identity and purity. While specific experimental spectra for this compound are not available in the cited literature, this section outlines the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzene ring, the protons of the pyrrole ring, the methylene protons of the benzylamine group, and the amine protons. The aromatic protons would likely appear as a multiplet in the range of 7.0-7.6 ppm. The pyrrole protons are expected to appear as two distinct multiplets or triplets between 6.0 and 7.0 ppm. The benzylic CH₂ protons would likely be a singlet or a doublet (if coupled to the NH₂ protons) around 3.8-4.5 ppm. The NH₂ protons would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display signals corresponding to the eleven carbon atoms in the molecule. The aromatic carbons of the benzene ring would appear in the region of 120-140 ppm. The pyrrole carbons are expected in the range of 108-122 ppm. The benzylic carbon (CH₂) would likely resonate around 45-55 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 172. The fragmentation pattern would likely involve the loss of the amino group and cleavage of the benzylic C-C bond.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), and C-N stretching (around 1250-1350 cm⁻¹).

Potential Applications and Fields of Research

Given the lack of specific studies on this compound, its potential applications can be inferred from the known biological activities and chemical utility of the pyrrole and benzylamine scaffolds.

Medicinal Chemistry

The pyrrole nucleus is a privileged scaffold in drug discovery. Numerous pyrrole-containing compounds have demonstrated a wide range of pharmacological activities, including:

-

Anti-inflammatory: As seen in drugs like Tolmetin and Ketorolac.[3]

-

Anticancer: The pyrrole ring is a core component of several anticancer agents.[3]

-

Antimicrobial and Antiviral: Pyrrole derivatives have shown promise as antibacterial, antifungal, and antiviral agents.[4]

The benzylamine moiety is also a common feature in bioactive molecules. The combination of these two pharmacophores in this compound makes it an interesting candidate for screening in various biological assays. Its structure could serve as a starting point for the development of novel inhibitors of enzymes such as kinases or proteases, or as ligands for various receptors.

Synthetic Chemistry and Materials Science

The presence of a primary amine and an aromatic pyrrole ring makes this compound a versatile building block in organic synthesis. It can be a precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. Additionally, the pyrrole moiety can be polymerized, suggesting potential applications in the development of conducting polymers and other functional materials.

Safety and Handling

Based on available safety data, this compound is classified with the following hazards:

-

GHS05: Corrosive

-

GHS07: Harmful/Irritant

Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical compound with significant potential stemming from its unique molecular architecture. While detailed experimental data on its synthesis and biological activity are currently limited in the public domain, this guide has provided a robust, scientifically-grounded framework for its preparation and has highlighted promising avenues for future research. The proposed synthetic route, based on well-established chemical principles, offers a clear path for its preparation in the laboratory. The exploration of its biological properties could uncover novel therapeutic leads, while its utility as a synthetic intermediate may enable the construction of complex molecular targets. This guide serves as a call to the research community to further investigate this intriguing molecule and unlock its full potential.

References

- 1. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid [mdpi.com]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Synthesis of (2-pyrrol-1-ylphenyl)methanamine

Abstract

(2-pyrrol-1-ylphenyl)methanamine is a key structural motif and a valuable building block in medicinal chemistry and drug development. Its synthesis is of considerable interest to researchers in these fields. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to (2-pyrrol-1-ylphenyl)methanamine, designed for researchers, scientists, and drug development professionals. This guide delineates two core synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of the methodologies. The synthesis of the pyrrole ring via the Paal-Knorr reaction serves as a foundational step in the creation of key precursors. The subsequent elaboration to the target amine is achieved through either the reduction of a nitrile intermediate or the reductive amination of an aldehyde precursor. This document aims to provide a robust and practical resource for the laboratory synthesis of this important compound.

Introduction

The (2-pyrrol-1-ylphenyl)methanamine scaffold is a significant pharmacophore found in a variety of biologically active molecules. The presence of the pyrrole ring, a five-membered aromatic heterocycle, and the benzylic amine functionality imparts unique physicochemical properties that are desirable in drug design. This guide will explore the two most prevalent and practical synthetic pathways to access this valuable compound, providing the necessary detail for successful laboratory implementation.

The choice of synthetic route will often depend on the availability of starting materials, desired scale, and the specific substitution patterns required for analog synthesis. We will delve into the intricacies of each pathway, highlighting the rationale behind the selection of reagents and reaction conditions.

Strategic Synthesis Pathways

Two principal retrosynthetic disconnections for (2-pyrrol-1-ylphenyl)methanamine lead to two distinct and viable synthetic strategies:

-

Route 1: The Nitrile Reduction Pathway. This approach involves the synthesis of the key intermediate, 2-(1H-pyrrol-1-yl)benzonitrile, followed by the reduction of the nitrile functional group to the primary amine.

-

Route 2: The Reductive Amination Pathway. This strategy focuses on the synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde, which is then converted to the target amine via reductive amination.

The following sections will provide a detailed exploration of each of these routes.

Route 1: The Nitrile Reduction Pathway

This pathway is often favored due to the relative accessibility of the starting materials and the robustness of the nitrile reduction step. The overall strategy is outlined below:

Caption: Synthetic scheme for the Nitrile Reduction Pathway.

Synthesis of the Key Intermediate: 2-(1H-pyrrol-1-yl)benzonitrile

The formation of the pyrrole ring is a critical step in this pathway and is efficiently achieved through a Paal-Knorr synthesis. This reaction involves the condensation of a primary amine with a 1,4-dicarbonyl compound or its equivalent.[1][2][3] In this case, 2-aminobenzonitrile serves as the amine component, and 2,5-dimethoxytetrahydrofuran acts as a stable and convenient surrogate for succinaldehyde, the 1,4-dicarbonyl component.

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal upon nucleophilic attack of the amine on one of the carbonyl groups (or their precursors), followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[1][2]

Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)benzonitrile

A robust protocol for a related compound, 5-nitro-2-(1H-pyrrol-1-yl)benzonitrile, provides a solid foundation for this synthesis.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 equivalent) in glacial acetic acid.

-

Addition of Reagents: To the stirred solution, add 2,5-dimethoxytetrahydrofuran (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 2-(1H-pyrrol-1-yl)benzonitrile as a solid.

| Reagent | Molar Eq. |

| 2-Aminobenzonitrile | 1.0 |

| 2,5-Dimethoxytetrahydrofuran | 1.2 |

| Glacial Acetic Acid | Solvent |

Table 1: Reagents for the synthesis of 2-(1H-pyrrol-1-yl)benzonitrile.

Reduction of 2-(1H-pyrrol-1-yl)benzonitrile to (2-pyrrol-1-ylphenyl)methanamine

The conversion of the nitrile to the primary amine is a standard transformation in organic synthesis. Two highly effective methods for this reduction are the use of lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a powerful reducing agent capable of readily converting nitriles to primary amines. The reaction should be carried out under anhydrous conditions due to the high reactivity of LiAlH₄ with protic solvents.

Mechanism of LiAlH₄ Reduction of Nitriles

The reduction proceeds via a two-step nucleophilic addition of hydride ions from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. The resulting di-anionic intermediate is then protonated during the aqueous work-up to yield the primary amine.

Experimental Protocol: LiAlH₄ Reduction

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.5 - 2.0 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Nitrile: Dissolve 2-(1H-pyrrol-1-yl)benzonitrile (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 2-4 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with the reaction solvent. Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (2-pyrrol-1-ylphenyl)methanamine. Purification can be achieved by column chromatography on silica gel if necessary.

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder and often safer alternative to LiAlH₄ reduction, particularly on a larger scale. Raney Nickel is a commonly used catalyst for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation with Raney Nickel

-

Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker), combine 2-(1H-pyrrol-1-yl)benzonitrile (1.0 equivalent), a suitable solvent such as ethanol or methanol saturated with ammonia (to suppress secondary amine formation), and a catalytic amount of Raney Nickel (5-10% by weight).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and agitate the mixture at room temperature or with gentle heating (40-50 °C) until hydrogen uptake ceases.

-

Work-up and Purification: Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be performed by distillation under reduced pressure or by column chromatography.

| Reduction Method | Key Reagents | Advantages | Disadvantages |

| LiAlH₄ Reduction | LiAlH₄, Anhydrous Ether/THF | High reactivity, rapid conversion | Pyrophoric reagent, requires strict anhydrous conditions, challenging work-up |

| Catalytic Hydrogenation | H₂, Raney Nickel | Milder conditions, scalable, easier work-up | Requires specialized hydrogenation equipment, potential for catalyst poisoning |

Table 2: Comparison of nitrile reduction methods.

Route 2: The Reductive Amination Pathway

An alternative and equally viable approach to (2-pyrrol-1-ylphenyl)methanamine is through the reductive amination of the corresponding aldehyde.

Caption: Synthetic scheme for the Reductive Amination Pathway.

Synthesis of the Key Intermediate: 2-(1H-pyrrol-1-yl)benzaldehyde

The synthesis of this aldehyde precursor can be approached in several ways, most commonly through the reduction of a corresponding carboxylic acid derivative.

Experimental Protocol: Synthesis of 2-(1H-pyrrol-1-yl)benzaldehyde

A plausible route involves the reduction of 2-(1H-pyrrol-1-yl)benzoic acid or its ester.

-

Preparation of the Acid Chloride (Optional but recommended): Treat 2-(1H-pyrrol-1-yl)benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM) to form the corresponding acid chloride.

-

Reduction to the Aldehyde: The acid chloride can then be reduced to the aldehyde using a mild reducing agent such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) or through a Rosenmund reduction (H₂, Pd/BaSO₄, quinoline-sulfur). Alternatively, the carboxylic acid can be directly reduced to the aldehyde using specific reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Reductive Amination of 2-(1H-pyrrol-1-yl)benzaldehyde

Reductive amination is a powerful one-pot reaction that converts an aldehyde or ketone into an amine.[6] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.

Mechanism of Reductive Amination

The reaction begins with the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde to form a hemiaminal intermediate. This is followed by dehydration to form an imine. A reducing agent, present in the reaction mixture, then reduces the imine to the final primary amine. Sodium cyanoborohydride (NaBH₃CN) is a particularly useful reducing agent for this transformation as it is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde.[6]

Experimental Protocol: Reductive Amination

-

Reaction Setup: In a round-bottom flask, dissolve 2-(1H-pyrrol-1-yl)benzaldehyde (1.0 equivalent) in a suitable solvent such as methanol.

-

Addition of Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (1.5 - 2.0 equivalents).

-

Formation of Imine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Add sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents) portion-wise to the reaction mixture.

-

Reaction Conditions: Continue to stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Work-up and Purification: Quench the reaction by the addition of water. Acidify the mixture with dilute HCl and then wash with diethyl ether to remove any unreacted aldehyde. Basify the aqueous layer with aqueous NaOH and extract the product with dichloromethane or ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude product. Purification can be performed by column chromatography.

Characterization of (2-pyrrol-1-ylphenyl)methanamine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are expected spectroscopic data for (2-pyrrol-1-ylphenyl)methanamine.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrrole ring, the aromatic protons of the phenyl ring, the benzylic methylene protons (a singlet), and the amine protons (a broad singlet that is exchangeable with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrrole and phenyl rings, as well as the benzylic carbon.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂).

Conclusion

This technical guide has detailed two robust and practical synthetic routes for the preparation of (2-pyrrol-1-ylphenyl)methanamine. The nitrile reduction pathway, commencing from 2-aminobenzonitrile, and the reductive amination pathway, starting from a 2-(1H-pyrrol-1-yl)benzaldehyde precursor, both offer viable strategies for accessing this important building block. The choice between these routes will be dictated by factors such as starting material availability, scalability, and the specific requirements of the research program. The provided experimental protocols and mechanistic discussions are intended to serve as a valuable resource for chemists in the fields of medicinal chemistry and drug discovery.

References

Potential Applications of 2-(1-Pyrrolyl)benzylamine in Medicinal Chemistry: A Technical Guide

Introduction: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrrole nucleus stands as a "privileged scaffold," a core structure consistently found in molecules with significant biological activity.[1][2] From the anti-inflammatory properties of tolmetin to the cholesterol-lowering effects of atorvastatin, the versatility of the pyrrole ring is well-documented.[3][4] When fused with a benzylamine moiety, another pharmacologically significant structure, the resulting compound, 2-(1-Pyrrolyl)benzylamine, presents a compelling starting point for drug discovery.[5] This technical guide will delve into the potential applications of this compound, offering a scientifically grounded exploration of its prospects as an anticancer, anti-inflammatory, and central nervous system (CNS) active agent. For each potential application, we will outline the underlying scientific rationale, propose hypothetical mechanisms of action, and provide detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [6] |

| Molecular Weight | 172.23 g/mol | [6] |

| CAS Number | 39243-88-4 | [6] |

| XlogP (predicted) | 1.2 | [7] |

| Appearance | Clear Liquid |

Potential as an Anticancer Agent

The pyrrole moiety is a cornerstone in the architecture of numerous anticancer drugs, including the kinase inhibitor Sunitinib.[8] The rationale for investigating this compound in an oncological context is rooted in the established antiproliferative activities of pyrrole derivatives. The benzylamine portion of the molecule can also contribute to its anticancer potential, as derivatives of N-arylbenzylamines have shown cytotoxic effects.

Hypothetical Mechanism of Action: Kinase Inhibition

A plausible mechanism of action for this compound is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. Many kinase inhibitors feature a heterocyclic ring system that can interact with the ATP-binding pocket of the enzyme. The pyrrole ring of this compound could potentially form hydrogen bonds and other interactions within this pocket, while the benzylamine tail could provide additional binding interactions, leading to the inhibition of kinase activity and subsequent apoptosis of cancer cells.

References

- 1. The use of mechanistic biomarkers for evaluating investigational CNS compounds in early drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kosheeka.com [kosheeka.com]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 39243-88-4 | Benchchem [benchchem.com]

- 6. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C11H12N2) [pubchemlite.lcsb.uni.lu]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

The Versatile Architect: A Technical Guide to 2-(1-Pyrrolyl)benzylamine in Heterocyclic Synthesis

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular architectures with tailored functionalities is perpetual. Heterocyclic compounds form the bedrock of many pharmaceuticals and functional materials, owing to their diverse chemical properties and biological activities.[1] Within this vast chemical space, 2-(1-Pyrrolyl)benzylamine has emerged as a highly versatile and powerful building block. Its unique structural motif, combining a reactive primary amine with the aromatic pyrrole ring tethered to a benzene core, offers a gateway to a rich variety of complex, multi-ring heterocyclic systems.[2]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, properties, and applications of this compound as a precursor to diverse heterocyclic frameworks. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and explore the mechanistic underpinnings of key transformations, empowering you to leverage this remarkable building block in your own research endeavors.

Core Properties of this compound: The Foundation for Synthesis

Before embarking on complex synthetic transformations, a thorough understanding of the foundational properties of this compound is paramount.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂ | [3][4] |

| Molecular Weight | 172.23 g/mol | [3][4] |

| CAS Number | 39116-24-0 | [4] |

| Appearance | Solid | [5] |

| IUPAC Name | (2-pyrrol-1-ylphenyl)methanamine | [3] |

Synthesis of the Building Block: The Paal-Knorr Approach

The most common and efficient method for the synthesis of N-substituted pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[6][7] For the preparation of this compound, 2-aminobenzylamine serves as the primary amine, and 2,5-dimethoxytetrahydrofuran is a convenient precursor to the required 1,4-dicarbonyl species.

The reaction proceeds under mildly acidic conditions. The acid catalyzes the hydrolysis of 2,5-dimethoxytetrahydrofuran to succinaldehyde. This is followed by the formation of a hemiaminal upon reaction with 2-aminobenzylamine, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring.[8][9]

Experimental Protocol: Synthesis of this compound

-

To a solution of 2-aminobenzylamine (1.0 eq) in ethanol, add 2,5-dimethoxytetrahydrofuran (1.1 eq).

-

Add a catalytic amount of a weak acid, such as acetic acid (0.1 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Constructing Fused Heterocyclic Systems: The Power of Intramolecular Cyclization

The strategic placement of the pyrrole ring and the benzylamine moiety in this compound makes it an ideal precursor for the synthesis of fused polycyclic heterocycles through intramolecular cyclization reactions. The Pictet-Spengler reaction and multi-component reactions leading to quinoxaline and benzodiazepine scaffolds are prime examples of this versatility.

The Pictet-Spengler Reaction: Accessing Pyrrolo[1,2-a]quinoxalines

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related heterocyclic systems.[9][10] A variation of this reaction can be employed to synthesize 4,5-dihydropyrrolo[1,2-a]quinoxalines from this compound and an aldehyde. The reaction is typically catalyzed by a Brønsted or Lewis acid.[11]

The mechanism involves the initial formation of an iminium ion from the condensation of the benzylamine with the aldehyde. The electron-rich pyrrole ring then acts as a nucleophile, attacking the iminium ion in an intramolecular electrophilic aromatic substitution to form the new six-membered ring.[10]

-

To a solution of this compound (1.0 eq) and a substituted aromatic aldehyde (1.2 eq) in a suitable solvent such as ethanol, add a catalytic amount of p-dodecylbenzenesulfonic acid (p-DBSA).[12]

-

Stir the reaction mixture at room temperature for 15-120 minutes, monitoring by TLC.[12]

-

Upon completion, evaporate the solvent and dilute the residue with ethyl acetate.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired 4-aryl-4,5-dihydropyrrolo[1,2-a]quinoxaline.[12]

Table 2: Synthesis of 4,5-Dihydropyrrolo[1,2-a]quinoxaline Derivatives

| Aldehyde (R group) | Product | Yield (%) | Reference |

| 6-Bromopiperonal | 4-(6-Bromobenzo[d][5][13]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 56 | [12] |

| Vanillin | 4-(8-Isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2-methoxyphenol | 42 | [12] |

Table 3: Spectroscopic Data for Selected 4,5-Dihydropyrrolo[1,2-a]quinoxaline Derivatives [12]

| Compound | ¹H NMR (300 MHz, CDCl₃) δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) δ (ppm) |

| 4-(6-Bromobenzo[d][5][13]dioxol-5-yl)-8-isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxaline | 7.22–7.20 (m, 1H), 7.01 (s, 1H), 6.85 (d, 1H, J= 7.5 Hz), 6.75 (s, 1H), 6.67 (d, 1H, J= 8.2 Hz), 6.30 (t, 1H, J= 3.3 Hz), 6.09 (d, 1H, J= 6.7 Hz), 5.95 (s, 2H), 5.70 (bs, 1H), 4.28 (bs, 1H), 2.95–2.82 (m, 1H), 1.30 (s, 6H) | 147.8, 138.0, 136.0, 135.0, 133.0, 131.0, 130.0, 129.0, 128.1, 122.8, 115.2, 115.0, 112.9, 112.3, 110.1, 110.0, 105.2, 33.4, 23.1 |

| 4-(8-Isopropyl-4,5-dihydropyrrolo[1,2-a]quinoxalin-4-yl)-2-methoxyphenol | 7.32–7.21 (m, 3H), 7.10 (d, 1H, J = 1.7Hz) 7.05–6.94 (m, 2H), 6.92–6.85 (m, 1H), 6.76 (s, 1H), 6.70–6.27 (m, 2H), 6.27 (t, 1H, J = 3.1 Hz), 5.67 (bs, 1H), 5.60 (bs, 1H), 5.44 (s, 1H), 3.90 (s, 3H), 3.00–2.82 (m, 1H), 1.35 (s, 6H) | 145.8, 144.7, 139.5, 133.3, 132.2, 129.7, 124.5, 121.5, 120.3, 114.3, 113.3, 113.0, 111.9, 109.3, 109.0, 104.7, 55.3, 55.0, 33.6, 23.3 |

Multi-Component Reactions: A Cascade to Complexity

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. This compound and its derivatives are excellent substrates for MCRs. For instance, the reaction of 1-(2-aminoaryl)pyrroles with benzylamine derivatives and an oxidizing agent can lead to the formation of pyrrolo[1,2-a]quinoxalines.[2]

This cascade reaction involves the in-situ oxidation of the benzylamine to the corresponding aldehyde. This is followed by condensation with the 1-(2-aminoaryl)pyrrole and subsequent intramolecular cyclization to form the fused heterocyclic system.[2]

-

In a round-bottom flask, dissolve the 1-(2-aminoaryl)pyrrole (1.0 eq) and the benzylamine derivative (1.2 eq) in polyethylene glycol (PEG-400).[2]

-

Add potassium persulfate (K₂S₂O₈) (1.0 mmol) to the mixture.[2]

-

Stir the reaction at room temperature for the time required to achieve completion (typically monitored by TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired pyrrolo[1,2-a]quinoxaline.

Expanding the Horizon: Synthesis of Other Heterocyclic Systems

The utility of this compound extends beyond the synthesis of quinoxaline and benzodiazepine analogs. Its reactive amine functionality can participate in a variety of cyclization and condensation reactions to form other important heterocyclic scaffolds.

Synthesis of Quinazolines

Quinazolines are a class of bicyclic heterocycles with a wide range of pharmacological activities.[10] this compound can be used as a synthon in the construction of quinazoline derivatives. For example, a metal-free oxidative condensation of o-aminobenzylamines with benzylamines, catalyzed by salicylic acid, can be adapted for this purpose.[14]

Synthesis of Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines are another important class of nitrogen-containing heterocycles with diverse biological activities.[5] While direct synthesis from this compound is less common, the N-benzyl group can be activated under specific conditions to participate in cyclization reactions, suggesting potential synthetic routes from appropriately functionalized this compound derivatives.[5]

Conclusion and Future Outlook

This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse array of complex heterocyclic compounds. Its unique structural features allow for the facile construction of fused polycyclic systems through elegant and efficient synthetic strategies such as the Pictet-Spengler reaction and multi-component cascades. The resulting pyrrolo[1,2-a]quinoxalines, benzodiazepines, and other related heterocycles are of significant interest in medicinal chemistry and drug discovery.

The continued exploration of the reactivity of this compound is expected to unveil new synthetic methodologies and lead to the discovery of novel heterocyclic scaffolds with unique biological properties. As our understanding of the intricate relationship between molecular structure and biological function deepens, the importance of versatile building blocks like this compound will only continue to grow, empowering chemists to design and create the next generation of therapeutics and functional materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. publicatt.unicatt.it [publicatt.unicatt.it]

- 3. Enantioselective Synthesis of N-Benzylic Heterocycles by Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 8. pyrrolo[1,2-a]quinoxaline(234-95-7) 1H NMR [m.chemicalbook.com]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. Pyrrole synthesis [organic-chemistry.org]

- 12. usiena-air.unisi.it [usiena-air.unisi.it]

- 13. Pyrrolo(1,2-a)quinoxaline | C11H8N2 | CID 67476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

A Senior Application Scientist's Guide to 2-(1-Pyrrolyl)benzylamine: Sourcing, Purity, and Application

Abstract

This technical guide provides an in-depth analysis of 2-(1-Pyrrolyl)benzylamine, a versatile heterocyclic building block crucial for research and development in medicinal chemistry and materials science. We will explore its chemical properties, synthesis considerations, and commercial availability. The core of this document is a detailed examination of supplier specifications, purity grades, and robust analytical methodologies for quality control, designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective procurement and application.

Introduction: The Strategic Value of a Hybrid Scaffold

This compound (CAS No: 39116-24-0 or 39243-88-4, note CAS discrepancy among suppliers) is a bifunctional organic molecule that strategically combines a pyrrole ring with a benzylamine moiety.[1][2][3] This unique architecture makes it a valuable intermediate in organic synthesis. The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and blockbuster drugs like atorvastatin.[4] Simultaneously, the benzylamine group provides a reactive primary amine, a key functional handle for constructing more complex molecular frameworks and active pharmaceutical ingredients (APIs).[5]

This guide serves as a comprehensive resource for scientists. It moves beyond a simple catalog of properties to explain the causality behind experimental choices, from selecting a supplier based on purity requirements to implementing a self-validating analytical workflow for incoming quality control.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its handling, storage, and application in synthetic protocols.

| Property | Value | Source |

| CAS Number | 39116-24-0 / 39243-88-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂N₂ | [1][6] |

| Molecular Weight | 172.23 g/mol | [1][6] |

| Physical Form | Solid or Clear Liquid | [7] |

| InChI Key | BNDYBXDAGIQWOB-UHFFFAOYSA-N | [7] |

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound (C₁₁H₁₂N₂).

Synthesis and Reactivity Insights

While end-users will typically purchase this compound, understanding its synthesis provides insight into potential impurities. A common route to N-substituted pyrroles is the Paal-Knorr synthesis . This involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For this compound, a plausible precursor would be 2-(aminomethyl)aniline undergoing reaction with a succinaldehyde equivalent.

The reactivity of this molecule is twofold:

-

The Pyrrole Ring: The electron-rich pyrrole system can undergo electrophilic substitution, allowing for functionalization of the heterocyclic core.

-

The Benzylamine Moiety: The primary amine is a potent nucleophile, readily participating in reactions such as amidation, alkylation, and reductive amination. This functional handle is often the starting point for building larger molecular constructs, for example, in the synthesis of pyrrolo[1,2-a]quinoxalines or various benzimidazole derivatives.[8][9]

Diagram 2: Generalized Paal-Knorr Synthesis Workflow

Caption: High-level workflow for Paal-Knorr pyrrole synthesis.

Commercial Suppliers and Purity Grades

Procuring research chemicals requires careful consideration of not just cost, but purity, documentation, and intended use. This compound is designated for research purposes only by all identified suppliers.[1][2][10][11]

| Supplier | Brand/Grade | Purity | Notes |

| Santa Cruz Biotechnology | Standard | Not specified | Certificate of Analysis (CoA) available for lot-specific data.[1][10][11] |

| Sigma-Aldrich | AldrichCPR | Not specified | Sold "as-is". Buyer assumes responsibility to confirm identity and purity. No analytical data is collected by the supplier. |

| ChemicalBook | Standard | Not specified | For R&D use only.[2][3] |

| CymitQuimica | Fluorochem | 95.0% | Intended for lab use only.[7] |

| BenchChem | Standard | Not specified | Serves as a versatile building block in organic synthesis.[12] |

Scientist's Insight: The "AldrichCPR" grade from Sigma-Aldrich is intended for early discovery where researchers perform their own rigorous characterization. For applications requiring a known purity baseline, such as quantitative structure-activity relationship (QSAR) studies, sourcing from a supplier like CymitQuimica, which specifies a purity of 95.0%, is a more logical choice.[7] For all other suppliers, it is imperative to request the lot-specific Certificate of Analysis to ascertain the purity before use.

Quality Control: A Self-Validating Analytical Framework

For any research, especially in drug development, the purity and identity of starting materials are non-negotiable. An incoming quality control (QC) workflow is essential. Based on the compound's structure—a non-volatile, UV-active molecule—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method of choice for purity assessment.[13]

Recommended QC Workflow

-

Identity Confirmation: Use Proton Nuclear Magnetic Resonance (¹H NMR) to confirm the chemical structure against known spectra or theoretical shifts.

-

Purity Assessment: Employ a validated RP-HPLC method to determine the percentage purity and identify any process-related impurities.

-

Impurity Identification (If necessary): For significant unknown peaks in the HPLC chromatogram, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities, while Liquid Chromatography-Mass Spectrometry (LC-MS) can identify non-volatile ones.

Diagram 3: Analytical Method Selection Workflow

Caption: Decision tree for selecting an appropriate analytical technique.

Experimental Protocols

-

Rationale: This method is ideal for separating the main compound from non-volatile impurities such as unreacted starting materials or by-products from synthesis.[13]

-

Instrumentation: HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Acetonitrile and Water (both with 0.1% Trifluoroacetic Acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Methodology:

-

Prepare a stock solution of this compound in Acetonitrile at 1 mg/mL.

-

Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.

-

Inject the sample onto the equilibrated HPLC system.

-

Record the chromatogram for a sufficient runtime to allow all impurities to elute.

-

Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

-

-

Rationale: Provides unambiguous confirmation of the compound's identity by analyzing the chemical environment of its protons.

-

Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Process the spectrum (Fourier transform, phase, and baseline correction).

-

Compare the observed chemical shifts, integration values, and coupling patterns to the expected structure.

-

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile building block. The pyrrole moiety is a privileged scaffold in drug discovery, known to interact with various biological targets. Researchers leverage this compound in several ways:

-

Combinatorial Chemistry: The primary amine allows for its easy incorporation onto solid-phase resins or its use in multi-component reactions to rapidly generate libraries of novel compounds for high-throughput screening.

-

Synthesis of Bioactive Molecules: It serves as a key reactant in the synthesis of complex heterocyclic systems. For instance, derivatives of the structurally similar 2-(1H-pyrazol-1-yl)benzylamine have demonstrated potent antimicrobial properties, suggesting this scaffold is a promising starting point for developing new therapeutic agents.[12]

-

Fragment-Based Drug Discovery (FBDD): The molecule itself can be considered a fragment that combines two key pharmacophores. It can be used in screening assays to identify initial low-affinity hits that can then be optimized into more potent leads.

While specific biological activities for the parent compound are not extensively documented, its utility is clear: it provides an efficient entry point to a chemical space rich with therapeutic potential.[4][12]

Conclusion

This compound is more than just a chemical; it is a strategic tool for innovation in the molecular sciences. This guide has provided a comprehensive framework for its procurement and use, emphasizing the critical link between supplier choice, purity verification, and successful research outcomes. By implementing a robust analytical QC workflow, researchers can proceed with confidence, knowing that the integrity of their starting materials is sound. This diligence is the foundation upon which reliable, reproducible, and impactful science is built.

References

- 1. scbt.com [scbt.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. This compound | 39243-88-4 [chemicalbook.com]

- 4. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C11H12N2 | CID 707327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. scbt.com [scbt.com]

- 12. This compound | 39243-88-4 | Benchchem [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Protocol for Paal-Knorr Synthesis of 1-(2-(1H-pyrrol-1-yl)benzyl)-2,5-dimethyl-1H-pyrrole using 2-(1-Pyrrolyl)benzylamine

An Application Note for Advanced Drug Discovery Professionals

Abstract

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The Paal-Knorr synthesis remains one of the most efficient and versatile methods for constructing this vital heterocycle, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5] This application note provides a detailed, field-proven protocol for the synthesis of a novel, complex N-substituted pyrrole, 1-(2-(1H-pyrrol-1-yl)benzyl)-2,5-dimethyl-1H-pyrrole, utilizing 2-(1-Pyrrolyl)benzylamine and 2,5-hexanedione. We delve into the mechanistic underpinnings of the reaction, offer a rationale for methodological choices, and present a step-by-step guide suitable for researchers in drug development and organic synthesis.

Introduction and Scientific Context

The enduring relevance of the Paal-Knorr synthesis, first reported in 1884, is a testament to its reliability and broad applicability.[2][5] The reaction's ability to readily form substituted pyrroles from accessible starting materials makes it an invaluable tool in the generation of compound libraries for high-throughput screening and lead optimization.[1] By employing structurally complex primary amines, such as this compound, novel molecules can be synthesized that merge multiple heterocyclic systems. The resulting compound in this protocol combines a benzylamine linker with two distinct pyrrole moieties, offering a unique three-dimensional architecture of significant interest for exploring new pharmacological targets.

This protocol has been optimized for clarity and reproducibility, incorporating modern techniques such as microwave-assisted synthesis to enhance reaction efficiency, a significant improvement over classical methods that often required prolonged heating under harsh acidic conditions.[1][6][7]

Core Reaction Mechanism: The Paal-Knorr Pathway

The Paal-Knorr pyrrole synthesis proceeds through a well-elucidated, acid-catalyzed pathway. Understanding this mechanism is critical for troubleshooting and adapting the protocol to different substrates. The reaction is typically conducted under weakly acidic conditions, as a pH below 3 can favor the formation of furan byproducts.[4]

The key mechanistic steps are:

-

Carbonyl Protonation: The reaction initiates with the protonation of one of the carbonyl groups of the 1,4-dicarbonyl compound (2,5-hexanedione), increasing its electrophilicity.

-

Hemiaminal Formation: The primary amine (this compound) performs a nucleophilic attack on the protonated carbonyl, forming a hemiaminal intermediate.[1][5]

-

Intramolecular Cyclization: The nitrogen of the hemiaminal then attacks the second carbonyl group. This intramolecular ring-closing step is typically the rate-determining step of the synthesis.[1][5][6]

-

Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes two successive dehydration steps, eliminating two molecules of water to yield the final, stable aromatic pyrrole ring.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. rgmcet.edu.in [rgmcet.edu.in]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Condensation Reaction of 2-(1-Pyrrolyl)benzylamine with Dicarbonyls

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Heterocyclic Scaffolds

The synthesis of Schiff bases through the condensation of primary amines with carbonyl compounds is a cornerstone of synthetic chemistry, valued for its simplicity and the diverse biological activities of its products.[1][2] These compounds, characterized by the azomethine (-C=N-) functional group, are pivotal in the development of new therapeutic agents, exhibiting a wide array of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities.[3][4][5] This guide focuses on the condensation reactions of 2-(1-Pyrrolyl)benzylamine, a unique primary amine featuring a pyrrole moiety, with various dicarbonyl compounds. The presence of the pyrrole ring introduces distinct electronic and steric properties, offering a gateway to novel heterocyclic structures with significant potential in drug discovery and materials science.

The bifunctional nature of both this compound and the dicarbonyl reactants opens up possibilities for complex molecular architectures, including the formation of macrocyclic structures or polymeric materials, depending on the reaction conditions and the nature of the dicarbonyl compound.[6] This document provides detailed, field-proven protocols for the condensation of this compound with glyoxal, 2,3-butanedione, and acetylacetone, offering both conventional and microwave-assisted methodologies. We will delve into the causality behind experimental choices, provide systems for self-validation, and ground all claims in authoritative scientific literature.

Reaction Mechanism and Experimental Workflow

The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the dicarbonyl compound, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration, often acid-catalyzed, to form the stable imine or Schiff base. The overall workflow for these syntheses is depicted below.

Caption: General experimental workflow for Schiff base synthesis.

Part 1: Condensation with Glyoxal

The reaction of this compound with glyoxal, a simple dialdehyde, is expected to yield a bis-Schiff base. The reaction stoichiometry is crucial in determining the final product, with a 2:1 molar ratio of the amine to glyoxal favoring the formation of the desired bis-imine.

Protocol 1A: Conventional Synthesis via Reflux

This widely-used and reliable method is suitable for synthesizing the target bis-Schiff base.[7]

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or methanol)

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (2.0 mmol) in 30 mL of absolute ethanol.

-

In a separate beaker, add glyoxal (1.0 mmol, 40% aqueous solution) to 10 mL of absolute ethanol.

-

While stirring the amine solution, add the glyoxal solution dropwise over 10 minutes.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Attach a condenser and reflux the mixture with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid product by filtration using a Büchner funnel. If not, reduce the solvent volume under reduced pressure to induce precipitation.

-

Wash the collected solid with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the purified bis-Schiff base.

-

Dry the purified product in a vacuum oven or desiccator.

Protocol 1B: Microwave-Assisted Green Synthesis

This method offers a more sustainable and time-efficient alternative to conventional heating.[8][9][10]

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ethanol

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, mix this compound (2.0 mmol) and glyoxal (1.0 mmol, 40% aqueous solution) in 15 mL of ethanol.

-

Seal the vessel and place it in the microwave synthesizer.

-

Irradiate the mixture at a suitable power (e.g., 100-300 W) and temperature (e.g., 80-100 °C) for 5-15 minutes.

-

After irradiation, cool the vessel to room temperature.

-

The product will likely precipitate upon cooling. Collect the solid by filtration.

-

Wash the product with cold ethanol and recrystallize if necessary.

-

Dry the final product under vacuum.

Caption: Reaction of this compound with Glyoxal.

Part 2: Condensation with 2,3-Butanedione (Diacetyl)

The reaction with 2,3-butanedione, a diketone, is expected to proceed similarly to that with glyoxal, yielding a bis-Schiff base.

Protocol 2A: Conventional Synthesis

This protocol is adapted from procedures for the condensation of aromatic amines with 2,3-butanedione.[11]

Materials:

-

This compound

-

2,3-Butanedione

-

Methanol

-

Formic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Stirrer

Procedure:

-

Dissolve this compound (2.0 mmol) in 20 mL of anhydrous methanol in a 50 mL round-bottom flask.

-

Add 2,3-butanedione (1.0 mmol) to the solution.

-

Add a catalytic amount of formic acid (e.g., 0.1 mL).

-

Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC.

-

If a precipitate forms, filter the solid, wash with cold methanol, and dry.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient).

Protocol 2B: Microwave-Assisted Synthesis

A rapid and efficient alternative for the synthesis.[8]

Materials:

-

This compound

-

2,3-Butanedione

-

Ethanol

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

In a microwave-safe vessel, combine this compound (2.0 mmol), 2,3-butanedione (1.0 mmol), and 10 mL of ethanol.

-

Seal the vessel and irradiate in the microwave synthesizer at a moderate power setting for 10-20 minutes.

-

After cooling, isolate the product by filtration or by removing the solvent and purifying via chromatography.

-

Dry the purified product.

Caption: Reaction of this compound with 2,3-Butanedione.

Part 3: Condensation with Acetylacetone (2,4-Pentanedione)

The reaction of this compound with acetylacetone, a β-diketone, can potentially lead to the formation of a seven-membered diazepine ring, analogous to the synthesis of benzodiazepines from o-phenylenediamine.[12][13]

Protocol 3A: Conventional Synthesis of Diazepine Derivative

This procedure is adapted from established methods for 1,5-benzodiazepine synthesis.[14]

Materials:

-

This compound

-

Acetylacetone

-

Ethanol

-

Glacial Acetic Acid (catalyst)

-

Round-bottom flask

-

Condenser

-

Stirrer

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.

-

Add acetylacetone (1.0 mmol) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the diazepine derivative.

Protocol 3B: Microwave-Assisted Synthesis

A rapid method for the synthesis of the diazepine derivative.[6]

Materials:

-

This compound

-

Acetylacetone

-

Ethanol

-

Microwave-safe reaction vessel

-

Microwave synthesizer

Procedure:

-

Combine this compound (1.0 mmol) and acetylacetone (1.0 mmol) in 10 mL of ethanol in a microwave-safe vessel.

-

Seal the vessel and irradiate in a microwave synthesizer at a suitable power and temperature for 15-30 minutes.

-

After cooling, remove the solvent and purify the product by column chromatography.

-

Characterize the purified product.

Caption: Reaction of this compound with Acetylacetone.

Application Notes & Scientific Insights

-

Catalyst Choice: Glacial acetic acid or formic acid are commonly used as catalysts to facilitate the dehydration of the carbinolamine intermediate. The acidity of the reaction medium should be carefully controlled; highly acidic conditions can protonate the amine reactant, reducing its nucleophilicity and hindering the reaction.[7]

-

Solvent Selection: Ethanol and methanol are excellent solvents for these reactions as they effectively dissolve the reactants and are relatively inert. For microwave-assisted synthesis, polar solvents that efficiently absorb microwave irradiation are preferred.

-

Reaction Monitoring: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. By comparing the TLC profile of the reaction mixture with that of the starting materials, one can determine the extent of the reaction and identify the formation of new products.

-

Product Characterization: The synthesized Schiff bases can be characterized using a suite of spectroscopic techniques:

-

FT-IR Spectroscopy: Look for the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹, characteristic of the C=N stretching vibration of the imine group, and the disappearance of the C=O stretching band of the dicarbonyl reactant.

-

¹H NMR Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm).

-

¹³C NMR Spectroscopy: The carbon of the azomethine group will appear in the range of δ 160-170 ppm.

-

Mass Spectrometry: This technique will confirm the molecular weight of the synthesized compound.

-

-

Potential for Macrocyclization: When using a 1:1 molar ratio of the diamine and a dicarbonyl compound under high dilution conditions, the formation of macrocyclic Schiff bases is a possibility. This can be a competing reaction to polymerization.

-

Biological Significance: The resulting Schiff bases, particularly those with extended conjugation and heterocyclic moieties, are promising candidates for biological screening. The pyrrole nucleus is a common feature in many biologically active natural products and pharmaceuticals, and its incorporation into Schiff base structures may lead to compounds with enhanced therapeutic potential.[3][4][5]

Quantitative Data Summary

| Dicarbonyl Reactant | Molar Ratio (Amine:Dicarbonyl) | Typical Reaction Conditions (Conventional) | Typical Reaction Conditions (Microwave) | Expected Product Type |

| Glyoxal | 2:1 | Ethanol, Acetic Acid, Reflux, 4-6 h | Ethanol, 80-100 °C, 5-15 min | Bis-Schiff Base |